

Unveiling the Pharmacological Landscape of Arteannuin B: A Technical Guide

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Compound of Interest

Compound Name: Arteannuin L

Cat. No.: B134631

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A Note on Nomenclature: This guide focuses on the pharmacological properties of Arteannuin B. Initial searches for "**Arteannuin L**" did not yield specific scientific data, suggesting it may be a less common synonym or a misnomer. Due to the substantial body of research available for Arteannuin B, a structurally related sesquiterpene lactone also isolated from *Artemisia annua*, this document will detail its known biological activities and mechanisms of action.

Introduction

Arteannuin B is a sesquiterpene lactone derived from the plant *Artemisia annua*, the same source as the renowned antimalarial compound, artemisinin. While lacking the endoperoxide bridge crucial for artemisinin's antimalarial activity, Arteannuin B has emerged as a molecule of significant pharmacological interest, demonstrating potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological properties of Arteannuin B, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Pharmacological Properties

Arteannuin B exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Arteannuin B has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] It effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α).[3][4]

Anticancer Activity

In the realm of oncology, Arteannuin B has shown promising cytotoxic activity against a variety of cancer cell lines.[5] It can inhibit cancer cell viability and proliferation, induce apoptosis, and arrest the cell cycle.[6] Furthermore, it has been found to enhance the efficacy of conventional chemotherapeutic agents like cisplatin in non-small cell lung cancer.[7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Arteannuin B.

Table 1: Anti-inflammatory Activity of Arteannuin B

Parameter	Cell Line/Model	Treatment	Result	Reference
NO Production	LPS-stimulated RAW264.7 macrophages	Arteannuin B	Dose-dependent inhibition	[3]
PGE2 Production	LPS-stimulated RAW264.7 macrophages	Arteannuin B	Down-regulation of COX-2 expression	[3]
IL-1 β mRNA Expression	LPS-exposed RAW264.7 macrophages	Arteannuin B	Decreased expression	[3]
IL-6 mRNA Expression	LPS-exposed RAW264.7 macrophages	Arteannuin B	Decreased expression	[3]
TNF- α mRNA Expression	LPS-exposed RAW264.7 macrophages	Arteannuin B	Decreased expression	[3]
TNF- α Production	LPS-induced RAW 264.7 macrophages	Arteannuin B (10 μ M)	72.18% inhibition	[4]
IL-6 Production	LPS-induced RAW 264.7 macrophages	Arteannuin B (10 μ M)	68.43% inhibition	[4]

Table 2: Anticancer Activity of Arteannuin B

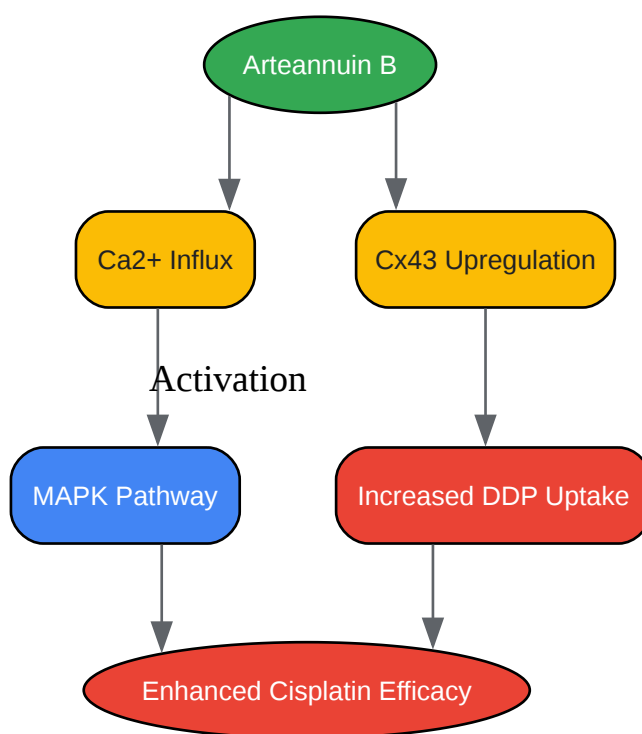
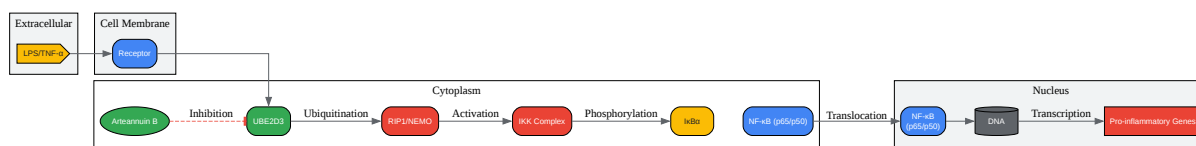
Cell Line	Cancer Type	Assay	IC50 Value	Reference
A549	Human Lung Cancer	MTT Assay	16.03 μ M (at day 4)	[8]
MDA-MB-231	Triple-Negative Breast Cancer	Viability Assay	Inhibition observed	[6]
MCF-7	Breast Cancer	Viability Assay	Inhibition observed	[6]
MIA PaCa-2	Pancreas Cancer	Viability Assay	Inhibition observed	[6]
PC-3	Prostate Cancer	Viability Assay	Inhibition observed	[6]
A459	Non-Small Cell Lung Cancer	Viability Assay	Inhibition observed	[6]
A549, MCF7, HCT116, Jurkat, RD	Various	MTT Assay	8–36 μ M (for derivatives)	[5]

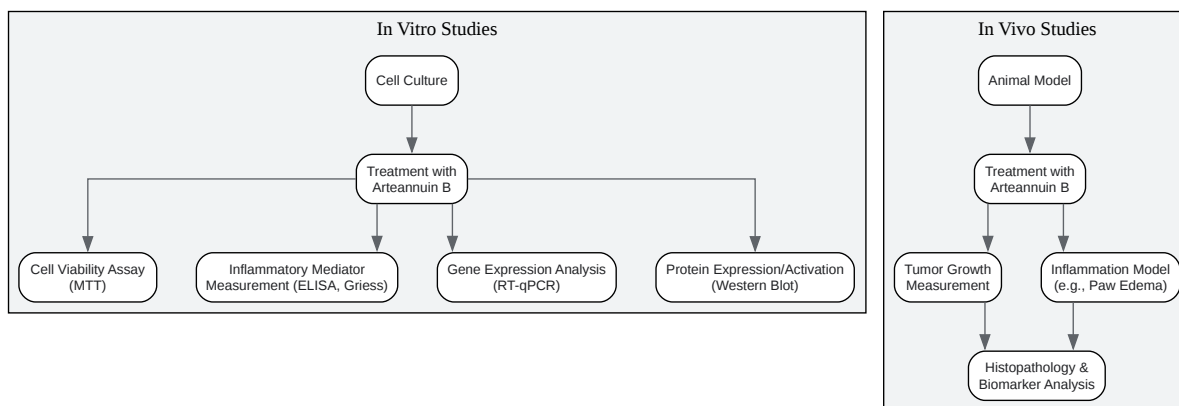
Mechanisms of Action & Signaling Pathways

Arteannuin B exerts its pharmacological effects by modulating specific intracellular signaling pathways.

Inhibition of the NF- κ B Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of Arteannuin B is its inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1][2][3] NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Arteannuin B has been shown to covalently bind to the ubiquitin-conjugating enzyme UBE2D3, thereby preventing the ubiquitination of key signaling proteins like RIP1 and NEMO, which are essential for NF- κ B activation.[3] This ultimately leads to the suppression of pro-inflammatory gene expression.





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